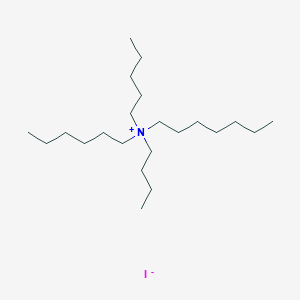![molecular formula C12H13F3N2O B14210737 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile CAS No. 821777-01-9](/img/structure/B14210737.png)
4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C11H14N2O It is known for its unique structure, which includes a trifluoromethyl group and a benzonitrile moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile typically involves the reaction of 4-cyanobenzaldehyde with 2-methoxyethylamine and methylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution reactions using reagents like sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted benzonitriles with various functional groups.
Aplicaciones Científicas De Investigación
4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(2-Methoxyethyl)amino]methylbenzonitrile
- 4-Amino-2-(trifluoromethyl)benzonitrile
- 4-Cyano-3-trifluoromethylaniline
Uniqueness
4-[(2-Methoxyethyl)(methyl)amino]-3-(trifluoromethyl)benzonitrile is unique due to the presence of both a trifluoromethyl group and a benzonitrile moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications in research and industry .
Propiedades
Número CAS |
821777-01-9 |
|---|---|
Fórmula molecular |
C12H13F3N2O |
Peso molecular |
258.24 g/mol |
Nombre IUPAC |
4-[2-methoxyethyl(methyl)amino]-3-(trifluoromethyl)benzonitrile |
InChI |
InChI=1S/C12H13F3N2O/c1-17(5-6-18-2)11-4-3-9(8-16)7-10(11)12(13,14)15/h3-4,7H,5-6H2,1-2H3 |
Clave InChI |
WZQFRZUXXYLIKL-UHFFFAOYSA-N |
SMILES canónico |
CN(CCOC)C1=C(C=C(C=C1)C#N)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Thiourea, [4-(pentyloxy)-3-(trifluoromethyl)phenyl]-](/img/structure/B14210673.png)



![4-Oxo-4-{[6-(phenylsulfanyl)-1H-benzimidazol-2-yl]amino}butanoic acid](/img/structure/B14210693.png)
![2-[(2-{[2-(Cyanomethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14210696.png)





![N-[(2S)-1-Methoxypropan-2-yl]-N'-phenylurea](/img/structure/B14210730.png)
